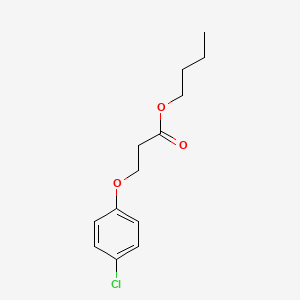
Boc-L-aspartic acid ss-benzyl ester Merrifield resin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is a compound used primarily in peptide synthesis. It is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a benzyl group. The Merrifield resin is a solid support used in solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-aspartic acid ss-benzyl ester Merrifield resin involves several steps:
Protection of the Amino Group: The amino group of L-aspartic acid is protected using a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected L-aspartic acid is esterified with benzyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Attachment to Merrifield Resin: The Boc-L-aspartic acid ss-benzyl ester is then attached to the Merrifield resin through a linker, typically using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-L-aspartic acid ss-benzyl ester Merrifield resin undergoes several types of reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds through coupling reactions with other amino acids or peptides using reagents like DIC and HOBt.
Cleavage: Cleavage of the peptide from the Merrifield resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Cleavage: Hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Major Products Formed
Deprotection: L-aspartic acid ss-benzyl ester.
Coupling: Peptides with Boc-L-aspartic acid ss-benzyl ester as a building block.
Cleavage: Free peptides and the Merrifield resin.
Scientific Research Applications
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptides for use as antigens, enzyme substrates, and receptor ligands.
Medicine: Development of peptide-based drugs and vaccines.
Industry: Large-scale production of peptides for use in pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of Boc-L-aspartic acid ss-benzyl ester Merrifield resin involves the stepwise addition of amino acids to form peptides. The Boc protecting group prevents unwanted side reactions, while the benzyl ester and Merrifield resin provide a stable and efficient solid support for peptide synthesis. The coupling reagents facilitate the formation of peptide bonds, and the deprotection and cleavage steps allow for the release of the final peptide product.
Comparison with Similar Compounds
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is unique in its combination of a Boc-protected amino acid, a benzyl ester, and a Merrifield resin. Similar compounds include:
Boc-L-glutamic acid ss-benzyl ester Merrifield resin: Used for the synthesis of peptides containing glutamic acid.
Boc-L-aspartic acid ss-tert-butyl ester Merrifield resin: Similar to the benzyl ester variant but with a tert-butyl ester instead of a benzyl ester.
Fmoc-L-aspartic acid ss-benzyl ester Merrifield resin: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
These compounds differ in their protecting groups and ester functionalities, which can affect their reactivity and suitability for different peptide synthesis applications.
Properties
CAS No. |
79069-52-6 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1 |
InChI Key |
LVIROJKIQPNSIT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)


![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)







